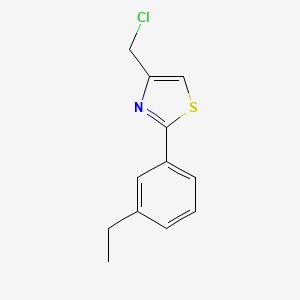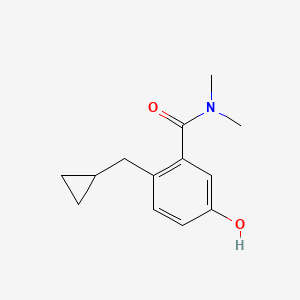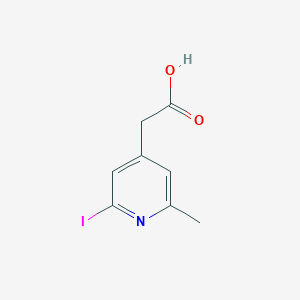
Methyl (4-cyano-2,5-difluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyano-2,5-difluorophenylacetate is an organic compound with the molecular formula C10H7F2NO2 It is a derivative of phenylacetate, characterized by the presence of cyano and difluoro substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-2,5-difluorophenylacetate typically involves the esterification of 4-cyano-2,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Methyl 4-cyano-2,5-difluorophenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-cyano-2,5-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to avoid over-substitution.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Nucleophilic Substitution: Amides, amines, and other substituted derivatives.
Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives.
Hydrolysis: 4-cyano-2,5-difluorophenylacetic acid.
Applications De Recherche Scientifique
Methyl 4-cyano-2,5-difluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-cyano-2,5-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-cyano-3,5-difluorophenylacetate
- Methyl 4-cyano-2,3-difluorophenylacetate
- Methyl 4-cyano-2,6-difluorophenylacetate
Uniqueness
Methyl 4-cyano-2,5-difluorophenylacetate is unique due to the specific positioning of the cyano and difluoro groups on the aromatic ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups enhances its stability and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C10H7F2NO2 |
|---|---|
Poids moléculaire |
211.16 g/mol |
Nom IUPAC |
methyl 2-(4-cyano-2,5-difluorophenyl)acetate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)4-6-2-9(12)7(5-13)3-8(6)11/h2-3H,4H2,1H3 |
Clé InChI |
XSKIEEKZDPELGD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1F)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)











